(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane (2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane
Brand Name: Vulcanchem
CAS No.: 137515-66-3
VCID: VC0160581
InChI: InChI=1S/C18H19NO3/c20-18(22-12-15-9-5-2-6-10-15)19-16(17-13-21-17)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17-/m0/s1
SMILES: C1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C18H19NO3
Molecular Weight: 297.3 g/mol

(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane

CAS No.: 137515-66-3

Main Products

VCID: VC0160581

Molecular Formula: C18H19NO3

Molecular Weight: 297.3 g/mol

(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane - 137515-66-3

CAS No. 137515-66-3
Product Name (2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane
Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
IUPAC Name benzyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate
Standard InChI InChI=1S/C18H19NO3/c20-18(22-12-15-9-5-2-6-10-15)19-16(17-13-21-17)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17-/m0/s1
Standard InChIKey DURMMNMFHRIMJD-IRXDYDNUSA-N
Isomeric SMILES C1[C@H](O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
SMILES C1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Canonical SMILES C1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
PubChem Compound 10017522
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator